molecular formula C8H14Cl2N5OP B14707175 N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine CAS No. 17802-67-4

N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine

Cat. No.: B14707175
CAS No.: 17802-67-4
M. Wt: 298.11 g/mol
InChI Key: SWZQFYQUJJBGDK-UHFFFAOYSA-N
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Description

N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a phosphoryl group attached to a pyrimidine ring, along with two chloroethylamino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with bis(2-chloroethyl)amine in the presence of phosphorylating agents. One common method includes the use of phosphoryl chloride (POCl3) as the phosphorylating agent. The reaction is carried out under controlled conditions, often involving refluxing the reactants in an appropriate solvent such as pyridine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chloroethyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine involves its interaction with cellular DNA. The chloroethyl groups can form cross-links with DNA strands, leading to the disruption of DNA replication and transcription processes. This action makes it a potential candidate for use in chemotherapy, where it can target rapidly dividing cancer cells. The compound’s phosphoryl group also plays a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

    Cyclophosphamide: A well-known chemotherapeutic agent with a similar mechanism of action involving DNA cross-linking.

    Ifosfamide: Another nitrogen mustard derivative used in cancer treatment.

    Melphalan: An alkylating agent used in chemotherapy.

Uniqueness: N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine is unique due to its specific structure, which combines a pyrimidine ring with a phosphoryl group and chloroethylamino groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

17802-67-4

Molecular Formula

C8H14Cl2N5OP

Molecular Weight

298.11 g/mol

IUPAC Name

N-bis(2-chloroethylamino)phosphorylpyrimidin-2-amine

InChI

InChI=1S/C8H14Cl2N5OP/c9-2-6-13-17(16,14-7-3-10)15-8-11-4-1-5-12-8/h1,4-5H,2-3,6-7H2,(H3,11,12,13,14,15,16)

InChI Key

SWZQFYQUJJBGDK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NP(=O)(NCCCl)NCCCl

Origin of Product

United States

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